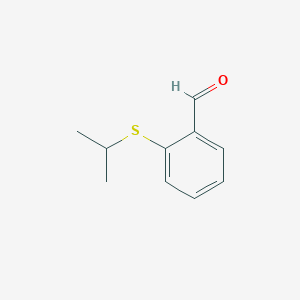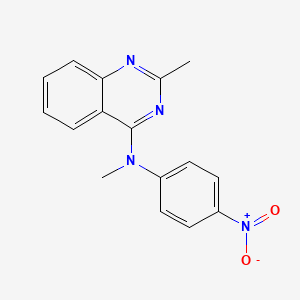
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine
描述
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 4-nitroaniline with 2,4-dimethylquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
化学反应分析
Types of Reactions: N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 4-Quinazolinamine, N,2-dimethyl-N-(4-aminophenyl)-
Substitution: Various substituted quinazolinamines depending on the nucleophile used.
科学研究应用
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its structural features, such as the presence of the nitro group, which can participate in redox reactions.
相似化合物的比较
- 4-Quinazolinamine, N,N-dimethyl-2-(4-nitrophenyl)-
- 4-Quinazolinamine, N,2-dimethyl-N-(4-aminophenyl)-
Comparison: Compared to its analogs, N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the nitro group can significantly influence its reactivity and interaction with biological targets.
属性
CAS 编号 |
827031-34-5 |
|---|---|
分子式 |
C16H14N4O2 |
分子量 |
294.31 g/mol |
IUPAC 名称 |
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H14N4O2/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(10-8-12)20(21)22/h3-10H,1-2H3 |
InChI 键 |
DIHCMDVTRMTNEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Piperazine, 1-[(4-fluorophenyl)methyl]-2,5-dimethyl-, (2S,5R)-](/img/structure/B8768535.png)
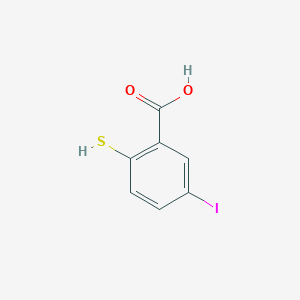
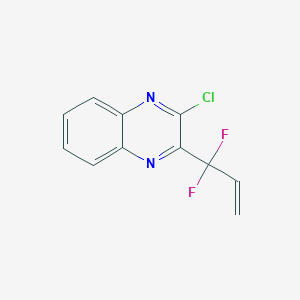
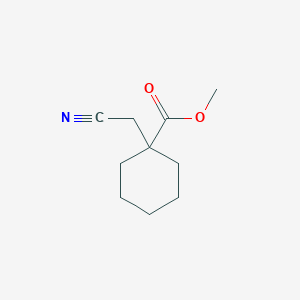
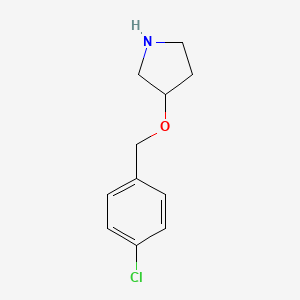
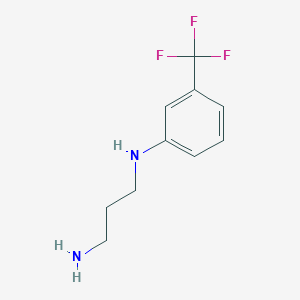
![3'-(Pyridin-4-yl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B8768562.png)
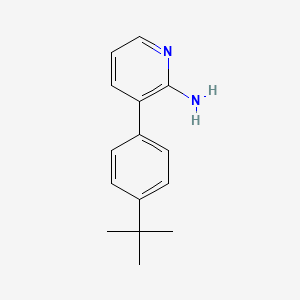
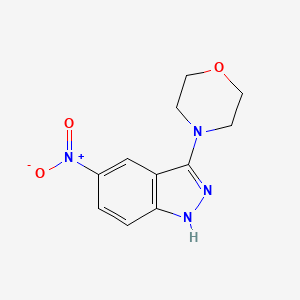
![Propanedinitrile, 2-[1-[2-[[[5-(1-piperidinylmethyl)-2-furanyl]methyl]amino]ethyl]-2-imidazolidinylidene]-](/img/structure/B8768588.png)
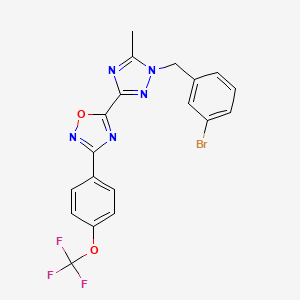
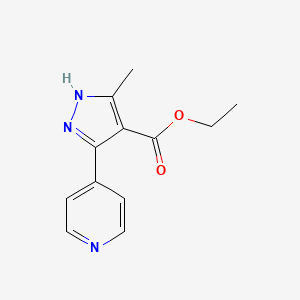
![2-(Hydroxymethyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B8768608.png)
